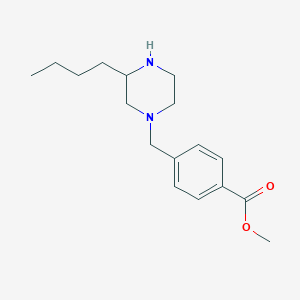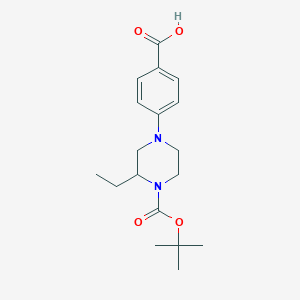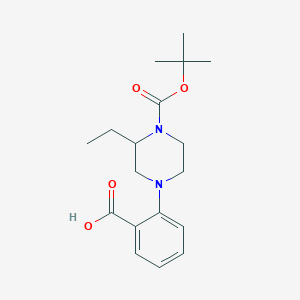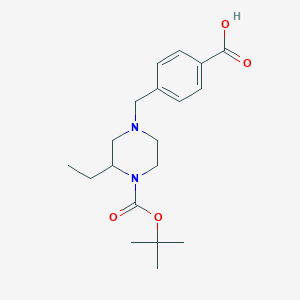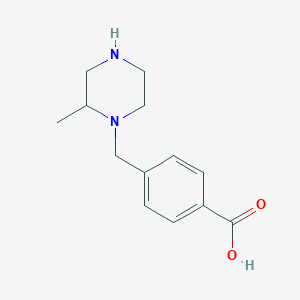
1-(4-Carboxyphenyl methyl)-2-methyl piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Carboxyphenyl methyl)-2-methyl piperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . The presence of a carboxyphenyl group suggests that it might have acidic properties and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms would be a methyl group. The other nitrogen atom would be attached to a phenyl ring, which in turn would be attached to a carboxylic acid group .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxyphenyl group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxyphenyl group could potentially increase its acidity compared to other piperazine derivatives .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
1131623-03-4 |
|---|---|
Nom du produit |
1-(4-Carboxyphenyl methyl)-2-methyl piperazine |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-[(2-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-14-6-7-15(10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) |
Clé InChI |
UQUSTARIVUXOSN-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC1CNCCN1CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



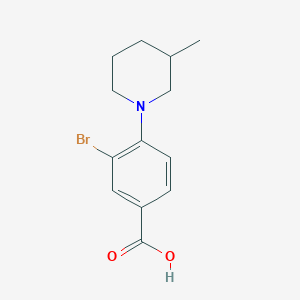
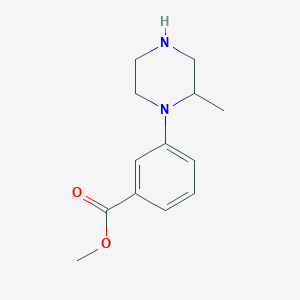
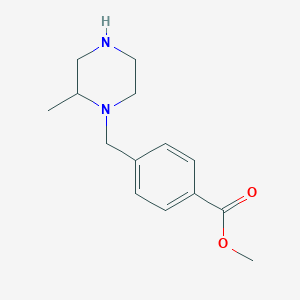

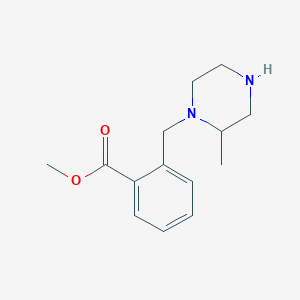
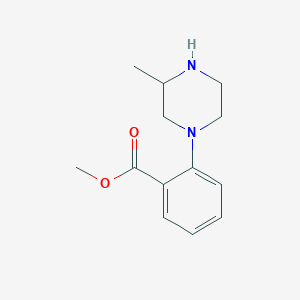
![Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185325.png)

